molecular formula C18H21FN2O B2629640 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol CAS No. 400075-46-9

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol

Cat. No.: B2629640
CAS No.: 400075-46-9
M. Wt: 300.377
InChI Key: XRSLWYZHBTZEPV-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol is an organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a phenylethanol moiety. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol typically involves the reaction of 2-fluorophenylpiperazine with a suitable phenylethanol derivative. One common method includes the use of a Grignard reagent, where 2-fluorophenylmagnesium bromide reacts with 1-phenylethanol under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to facilitate the reaction . The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler piperazine derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylacetone.

    Reduction: Formation of 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting central nervous system disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)piperazine: Lacks the phenylethanol moiety but shares the piperazine and fluorophenyl structure.

    1-Phenylethanol: Contains the phenylethanol moiety but lacks the piperazine and fluorophenyl groups.

    2-(4-Phenylpiperazin-1-yl)ethanol: Similar structure but without the fluorine substitution on the phenyl ring.

Uniqueness

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol is unique due to the combination of the piperazine ring, fluorophenyl group, and phenylethanol moiety. This combination imparts distinct pharmacological properties and enhances its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c19-16-8-4-5-9-17(16)21-12-10-20(11-13-21)14-18(22)15-6-2-1-3-7-15/h1-9,18,22H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSLWYZHBTZEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CC=C2)O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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